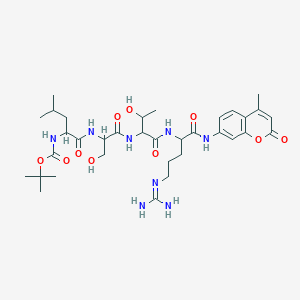

Boc-leu-ser-thr-arg-mca

Description

Contextualizing Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are indispensable tools in modern enzymology, designed to measure enzyme activity with high sensitivity and convenience. nih.gov These molecules consist of a peptide sequence, which is recognized and cleaved by a specific enzyme, and a fluorogenic moiety that is released upon cleavage. biosynth.com One common fluorogenic group is 7-amino-4-methylcoumarin (B1665955) (AMC), which is attached to the peptide. nii.ac.jp In its bound state within the substrate, the fluorescence of the AMC group is minimal. However, when an enzyme cleaves the peptide bond linking it to the amino acid sequence, the AMC is released, resulting in a quantifiable increase in fluorescence. biosynth.comrndsystems.com This method allows for the continuous monitoring of enzymatic reactions, making it ideal for enzyme kinetics studies and high-throughput screening. nih.govchemimpex.com The versatility of this approach is demonstrated by the wide array of available substrates, each with a specific peptide sequence tailored to a particular enzyme, such as caspases, elastases, and matrix metalloproteinases. biosynth.comeurogentec.com

Significance of Boc-Leu-Ser-Thr-Arg-MCA as a Foundational Research Tool

This compound, a synthetic peptide with the sequence Leucine-Serine-Threonine-Arginine linked to an AMC group and protected by a tert-butyloxycarbonyl (Boc) group, serves as a key fluorogenic substrate in various research applications. medchemexpress.com Its primary significance lies in its utility as a substrate for a range of proteases, which are enzymes that catalyze the breakdown of proteins.

One of its most prominent applications is in the study of activated protein C (APC), a crucial serine protease in the blood coagulation cascade that inactivates coagulation factors V and VIII. oup.compeptanova.de The compound is also recognized as a substrate for trypsin-like enzymes. nih.govresearchgate.net For instance, it has been used to measure trypsin-like protease activity in studies of marine bacteria and to investigate protease production by Streptococcus oralis strains, including those isolated from cases of endocarditis. nih.govtandfonline.comtandfonline.com Furthermore, this compound has been employed during the purification of proteinases from the salted muscle of anchovy (Engraulis japonica). tandfonline.com Its role as a versatile building block in peptide synthesis and for creating fluorescent probes for studying protein interactions further underscores its importance in biochemical research. chemimpex.com

Historical Perspective on the Evolution of this compound Application in Protease Studies

The development of fluorogenic substrates based on 4-methylcoumaryl-7-amide (MCA) marked a significant advancement in enzyme activity assays. The potential of the AMC group as a fluorescent reporter was highlighted in 1976. nii.ac.jp By 1977, various peptide-MCA substrates were being synthesized and used to specifically assay enzymes like thrombin, kallikreins, and plasmin. nii.ac.jp

Within this evolving field, this compound emerged as a specific and sensitive substrate. A pivotal 1981 study detailed its use as a new fluorogenic substrate for bovine protein C, a vitamin K-dependent blood coagulation factor. oup.compeptanova.de Researchers found that among 25 different peptidyl-MCA substrates tested, activated protein C exhibited the highest activity toward this compound, establishing it as a valuable tool for accurately assaying protein C activity. oup.com Since this initial characterization, its application has expanded to diverse areas of protease research, from microbial enzymology to studies of pathogenic bacteria, demonstrating its enduring utility in the field. nih.govtandfonline.com

Compound Information

Table 1: Properties of this compound

| Property | Value |

| Full Name | t-Butyloxycarbonyl-L-Leucyl-L-Seryl-L-Threonyl-L-Arginine 4-Methylcoumaryl-7-Amide |

| Abbreviation | Boc-LSTR-AMC |

| Molecular Formula | C34H52N8O10 peptide.co.jp |

| Molecular Weight | 732.82 g/mol peptide.co.jp |

| CAS Number | 73554-93-5 chemicalbook.com |

| Structure | A peptide sequence of Leu-Ser-Thr-Arg with a Boc protecting group at the N-terminus and an AMC fluorophore at the C-terminus. |

Structure

2D Structure

Properties

Molecular Formula |

C34H52N8O10 |

|---|---|

Molecular Weight |

732.8 g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37) |

InChI Key |

ZJNWKMRGENOMCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Enzymatic Specificity and Kinetic Characterization of Boc Leu Ser Thr Arg Mca

Boc-Leu-Ser-Thr-Arg-MCA as a Specific Substrate for Activated Protein C (APC)

This compound has been identified as a highly effective and specific substrate for Activated Protein C (APC), a crucial serine protease in the regulation of blood coagulation. nih.gov The amidolytic activity of bovine APC towards a variety of 25 fluorogenic peptides of the peptidyl-4-methylcoumaryl-7-amide (peptidyl-MCA) type was investigated, with this compound demonstrating the highest activity. nih.gov

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat) for Activated Protein C Hydrolysis of this compound

The interaction between APC and this compound follows Michaelis-Menten kinetics, which describe the rate of enzymatic reactions. The key parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), have been determined for the hydrolysis of this substrate by bovine APC. The Km value was found to be 3.3 x 10-4 M, and the kcat was calculated to be 8.4 s-1. nih.gov These values indicate a strong affinity and efficient cleavage of the substrate by the enzyme.

Table 1: Michaelis-Menten Kinetic Parameters for APC Hydrolysis of this compound

| Kinetic Parameter | Value |

| Km | 3.3 x 10-4 M |

| kcat | 8.4 s-1 |

This table presents the determined Michaelis-Menten kinetic constants for the hydrolysis of the fluorogenic substrate this compound by activated protein C (APC).

Optimization of Reaction Conditions for APC Assays Utilizing this compound (pH, Ionic Strength)

To ensure maximal activity and accurate measurement in APC assays, the reaction conditions have been optimized. The optimal pH for the hydrolysis of this compound by APC is 8.5. nih.gov Furthermore, for maximum enzyme activity at this pH, the presence of specific ions is necessary. The reaction mixture should be maintained with a concentration of 0.1 M sodium chloride (NaCl) and 1 mM calcium chloride (CaCl2). nih.gov

Role of this compound in Activated Protein C Activity Measurement During Purification Processes

The specificity and sensitivity of this compound make it an invaluable tool for monitoring the activity of Protein C throughout its purification process. nih.govscispace.com Its use allows for a simple and precise assay to track the enzymatic activity of APC, ensuring the integrity and effectiveness of the purification steps. nih.gov

This compound as a Substrate for Proteasome Trypsin-like Activity

Beyond its utility in coagulation studies, this compound also serves as a substrate for the trypsin-like activity of the proteasome, a large protein complex responsible for intracellular protein degradation. glpbio.compeptanova.de The proteasome possesses multiple catalytic activities, and this substrate is particularly useful for characterizing its trypsin-like component.

Characterization of this compound Hydrolysis in 20S and 26S Proteasome Assays

This compound as a Substrate for Other Serine Proteases

Trypsin Activity Detection and Quantification with this compound

This compound is widely recognized as a substrate for measuring trypsin-like activity in various biological contexts. medchemexpress.compeptanova.de The cleavage of the MCA (7-amino-4-methylcoumarin) group from the peptide by trypsin results in a fluorescent signal that can be quantified to determine enzyme activity. ubpbio.com This method is employed in studying the trypsin-like activity of the proteasome. nih.gov For instance, in studies of the 26S proteasome, this compound is used as a fluorogenic substrate to detect its trypsin-like activity. medchemexpress.comnih.gov The released AMC is typically detected by a fluorimeter at excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively. ubpbio.comfrontiersin.org

In comparative studies, the rate of hydrolysis of this compound by 26S proteasome preparations has been found to be significantly higher—approximately ten times—than that of 20S proteasomes, although they share a similar Km value. qut.edu.au Furthermore, the presence of other proteins, such as casein, can influence the hydrolysis of this substrate. While casein inhibits the hydrolysis of Boc-Leu-Ser-Thr-Arg-AMC by 20S proteasomes, it slightly stimulates its hydrolysis by 26S proteasomes. qut.edu.au

The utility of this compound extends to various research models. It has been used to assay trypsin-like activity in cell extracts, such as from U937 cells and Saccharomyces cerevisiae, to investigate cellular processes like programmed cell death. scirp.orgoup.com In these experiments, cell lysates are incubated with the substrate, and the resulting fluorescence is measured to quantify proteasome activity. oup.com

Specificity Towards Serase-1B (TMPRSS9) Hydrolysis by this compound

Serase-1B, a splice variant of polyserase-1/TMPRSS9, is a type II transmembrane serine protease (TTSP) that exhibits specificity for certain peptide substrates. nih.govnih.gov Studies have shown that activated recombinant Serase-1B can hydrolyze this compound. nih.govportlandpress.com When tested with a panel of fluorogenic substrates for trypsin-type proteases, Serase-1B demonstrated a preference for substrates with arginine at the P1 position. nih.gov

The kinetic parameters for the hydrolysis of various substrates by Serase-1B have been determined. While the specific Km and Vmax values for this compound with Serase-1B are presented alongside other substrates, it is noted as one of the efficiently cleaved peptides. nih.gov The amidolytic activity is typically measured by the release of MCA, with fluorescence monitored at excitation and emission wavelengths of 370 nm and 460 nm, respectively. nih.gov

It is noteworthy that while Serase-1B cleaves this compound, its substrate specificity differs from that of trypsin in some respects; for example, Bz-Arg-MCA is not a suitable substrate for Serase-1B. nih.gov The enzymatic activity of Serase-1B is also subject to inhibition by several natural serine protease inhibitors. nih.gov

Table 1: Substrate Specificities of Recombinant Soluble Serase-1B nih.gov

| Substrate | Km (μM) | Vmax (μmol/min per mg) | Vmax/Km |

|---|---|---|---|

| Boc-Gln-Ala-Arg-MCA | 20 | 0.1 | 5.00 |

| Boc-Glu(OBzl)-Ala-Arg-MCA | 20 | 0.1 | 5.00 |

| Boc-Leu-Thr-Arg-MCA | 20 | 0.1 | 5.00 |

| This compound | 30 | 0.1 | 3.33 |

| Pro-Phe-Arg-MCA | 60 | 0.1 | 1.67 |

| Boc-Glu(OBzl)-Gly-Arg-MCA | 100 | 0.1 | 1.00 |

| Boc-Val-Leu-Lys-MCA | 200 | 0.1 | 0.50 |

| Boc-Phe-Ser-Arg-MCA | 200 | 0.1 | 0.50 |

| Bz-Arg-MCA | ND | ND | ND |

| Suc-Ala-Pro-Ala-MCA | ND | ND | ND |

ND: Not Determined

Analysis of this compound Hydrolytic Activity in Diverse Biological Systems

The application of this compound as a substrate extends to a variety of biological systems beyond purified enzymes, allowing for the investigation of protease activity in more complex environments.

In studies of marine microbial ecology, this substrate has been used to measure trypsin-type extracellular enzyme activities in seawater. frontiersin.orgd-nb.info These assays help in understanding the role of proteases in the degradation of organic matter in marine environments. scispace.com For example, time-course experiments in mesocosms have tracked the succession of protease activity, with this compound being one of the substrates used to quantify trypsin-like activity. scispace.com Such studies have revealed that a significant portion of trypsin activity can be found in the dissolved fraction (<0.2 µm) of seawater. scispace.com

Furthermore, this compound has been employed in food science to characterize proteases from marine organisms. For instance, neutral serine proteinases from the salted muscle of anchovy (Engraulis japonica) have been shown to hydrolyze this substrate. tandfonline.com

In cellular biology, as mentioned previously, it is a key reagent for assaying the trypsin-like activity of the proteasome in cell lysates from various organisms and cell types, including U937 cells and yeast. scirp.orgoup.com These assays are crucial for understanding the role of the proteasome in cellular protein degradation and in pathological conditions.

The versatility of this compound is also highlighted by its use in the characterization of other proteases, such as activated protein C, for which it was identified as a highly sensitive substrate. nih.gov The optimal conditions for the measurement of activated protein C activity using this substrate were determined to be at pH 8.5 in the presence of 0.1 M NaCl and 1 mM CaCl2. nih.gov

Table 2: Kinetic Parameters of this compound Hydrolysis in Different Systems

| Enzyme/System | Km | kcat | Reference |

|---|---|---|---|

| Activated Protein C (bovine) | 3.3 x 10-4 M | 8.4 s-1 | nih.gov |

| Kex2 Protease (secreted, soluble) | 800 μM | 18 s-1 | pnas.org |

| Trypsin-type activity in seawater (Method B) | 18.1 ± 2.6 μM | Vmax: 68.3 ± 3.0 nmol L-1 h-1 | frontiersin.org |

Methodological Frameworks for Research Application of Boc Leu Ser Thr Arg Mca

Principles of Fluorometric Detection utilizing 7-amino-4-methylcoumarin (B1665955) (AMC/MCA) Release from Boc-Leu-Ser-Thr-Arg-MCA

The core principle behind the use of this compound in enzymatic assays is the liberation of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), also known as 4-methyl-7-aminocoumarin (MCA). biomol.comresearchgate.net In its intact, peptide-conjugated form, the fluorescence of the AMC moiety is quenched. biomol.comiris-biotech.de Specific proteases recognize and cleave the peptide sequence, typically at the C-terminus of the arginine residue, releasing the free AMC fluorophore. researchgate.net This enzymatic cleavage results in a significant increase in fluorescence intensity, which can be measured to quantify the rate of the enzymatic reaction. iris-biotech.deresearchgate.net This direct relationship between enzyme activity and fluorescence signal forms the basis of a sensitive and continuous assay. thermofisher.comnih.gov

The versatility of this substrate is highlighted by its use in studying various proteases. It is a well-established substrate for activated protein C (APC), with reported kinetic values of Km = 3.3 x 10⁻⁴ M and kcat = 8.4 s⁻¹ under optimal conditions (pH 8.5). It is also commonly employed to measure the trypsin-like activity of the proteasome. ubpbio.com

Excitation and Emission Wavelengths for Fluorescence Quantification in this compound Assays

The quantification of enzymatic activity using this compound relies on the specific fluorescence properties of the released 7-amino-4-methylcoumarin (AMC). While the intact substrate exhibits minimal fluorescence, the free AMC molecule is highly fluorescent. iris-biotech.de

The optimal excitation and emission wavelengths for AMC can vary slightly depending on the specific instrumentation and buffer conditions, but generally fall within a well-defined range. The excitation maximum is typically observed between 320 nm and 380 nm, while the emission maximum is found between 390 nm and 460 nm. biomol.commedchemexpress.comaatbio.comfluorofinder.com When bound to the peptide, the AMC-amide has shorter excitation and emission wavelengths (approximately 330/390 nm) and fluoresces weakly. iris-biotech.de Upon cleavage and release of the free AMC-amine, the fluorescence not only increases dramatically but also experiences a red-shift in its excitation and emission wavelengths. iris-biotech.de

The following table summarizes the reported excitation and emission maxima for AMC from various sources, providing a practical reference for assay setup.

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Source |

| 351 | 430 | medchemexpress.com |

| 341 | 441 | aatbio.com |

| 345 | 445 | biomol.com |

| 344 | 440 | fluorofinder.comfluorofinder.com |

| 380 | 460 | ubpbio.commedchemexpress.com |

| 330 | 450 | bmglabtech.com |

| 325 | 393 | sigmaaldrich.com |

| 320 | 420 | |

| ~330 | ~390 (Bound) | iris-biotech.de |

Standard Curve Generation and Calibration in this compound-Based Enzymatic Assays

Accurate quantification of enzyme activity using this compound necessitates the generation of a standard curve. This calibration tool relates the measured fluorescence intensity directly to a known concentration of the fluorescent product, free AMC or a similar MCA standard. sigmaaldrich.comnih.govwindows.net

To construct a standard curve, a series of dilutions of a known concentration of the MCA standard are prepared in the same assay buffer used for the enzymatic reaction. sigmaaldrich.comwindows.net The fluorescence of these standards is then measured using the same instrument settings (excitation and emission wavelengths) as the experimental samples. The resulting data, plotting fluorescence units against the corresponding molar amount of the standard, allows for the conversion of the fluorescence signal generated in the enzymatic reaction into the amount of product formed over time. sigmaaldrich.compromega.com It is crucial to prepare a standard curve for each experiment to account for variations in instrument performance and buffer conditions. colostate.edu Some protocols recommend preparing a standard curve for each sample separately to account for differences in background autofluorescence. colostate.edu The linear range of the standard curve determines the concentrations within which the assay provides reliable and quantifiable results. sigmaaldrich.commdpi.com

High-Throughput Screening (HTS) Applications of this compound

The properties of this compound make it an ideal substrate for high-throughput screening (HTS) applications, which are essential in fields like drug discovery and enzyme engineering. nih.govchemimpex.com HTS enables the rapid testing of large libraries of compounds or enzyme variants. nih.govacs.org The fluorogenic nature of the assay, with its direct and sensitive readout, is well-suited for the miniaturized and automated formats characteristic of HTS. chemimpex.comresearchgate.net

Microplate-Based Assay Design and Implementation for this compound Hydrolysis

Microplates, typically in 96- or 384-well formats, are the standard for HTS assays involving this compound. acs.orgresearchgate.net This format allows for the simultaneous analysis of numerous samples, significantly increasing throughput. researchgate.net

The design of a microplate-based assay involves dispensing the enzyme, potential inhibitors or activators, and the this compound substrate into the wells of the microplate. thermofisher.com The reaction is then monitored over time by measuring the increase in fluorescence using a microplate reader equipped with the appropriate filters or monochromators for the excitation and emission wavelengths of AMC. bmglabtech.comnih.gov The use of black microplates is often recommended to minimize background fluorescence and light scattering. bmglabtech.com The data can be collected kinetically, with multiple readings over time, to determine the initial reaction velocity, which is a direct measure of enzyme activity. sigmaaldrich.com

Automation Strategies in this compound Enzymatic Assays

To fully leverage the potential of HTS, automation is critical. acs.orgnih.gov Robotic platforms can perform many of the repetitive tasks involved in microplate assays, such as liquid handling, plate transport, and data acquisition. nih.govresearchgate.net These automated systems ensure precision, reduce human error, and enable unattended operation for extended periods, allowing for the screening of tens of thousands of compounds per day. researchgate.netresearchgate.net

Automation strategies in the context of this compound assays typically involve:

Automated Liquid Handlers: For precise and rapid dispensing of reagents, including the substrate, enzyme, and compound libraries, into microplates. researchgate.net

Robotic Arms: To move microplates between different stations, such as incubators, plate readers, and storage carousels. nih.govresearchgate.net

Integrated Plate Readers: For automated measurement of fluorescence at predetermined time points. nih.gov

Data Analysis Software: To process the large volumes of data generated, calculate enzyme activity, and identify "hits" (compounds or variants with desired activity). researchgate.net

The integration of these components creates a fully automated screening platform capable of high-throughput analysis of enzymatic reactions using fluorogenic substrates like this compound. nih.govresearchgate.net

Advanced this compound-Based Assay Methodologies

Beyond standard HTS, this compound can be incorporated into more advanced assay methodologies. For instance, its use in fluorescence resonance energy transfer (FRET) based substrates allows for the development of ratiometric assays that can provide more robust measurements by correcting for variations in substrate concentration or light source intensity. nih.gov In a FRET-based design, a quencher molecule is attached to the peptide chain. Upon cleavage, the separation of the fluorophore (MCA) from the quencher results in a detectable change in fluorescence. nih.gov

Furthermore, the principles of the this compound assay can be adapted for use in different formats, such as droplet-based microfluidics. nih.gov This technology encapsulates individual reactions in picoliter-volume droplets, enabling ultra-high-throughput screening of millions of individual enzymes or cells. While microtiter plates remain a popular and mature platform, emerging technologies like droplet microfluidics offer advantages in terms of even lower reagent consumption and higher scalability. nih.gov

Digital Microfluidics for Small Volume Enzymatic Functional Assays with this compound

Digital microfluidics (DMF) has emerged as a powerful technology for conducting enzymatic functional assays with minimal sample and reagent consumption. This platform manipulates discrete nanoliter-sized droplets on an array of electrodes, enabling automated and high-throughput analysis. nih.gov In the context of coagulation studies, functional assays for factors like Protein C have been successfully adapted to a digital microfluidic platform. oup.comoup.com

For these assays, traditional chromogenic substrates are often replaced with fluorogenic counterparts to leverage the sensitivity of fluorescence detection. oup.com Boc-Leu-Ser-Thr-Arg-AMC has been specifically utilized as a fluorogenic substrate for the analysis of Protein C activity on a digital microfluidic system. oup.comoup.com In this assay, the enzyme Protac activates Protein C, which then cleaves Boc-Leu-Ser-Thr-Arg-AMC, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC). oup.com The resulting fluorescence, measured at an excitation of 360 nm and an emission of 460 nm, is directly proportional to the functional activity of Protein C. oup.com

A key advantage of this microfluidic approach is the significant reduction in required sample volume, with on-cartridge assays using as little as 25 μL compared to 2 mL for standard microtiter plate assays. oup.com Studies have demonstrated that results obtained from the digital microfluidic platform are comparable to those from traditional microtiter plate methods, validating the feasibility and reliability of DMF for such enzymatic functional assays. oup.comoup.com

Substrate Zymography Applications with this compound

Substrate zymography is a technique used to detect and characterize protease activity within a polyacrylamide gel. This method involves incorporating a specific substrate into the gel matrix. After electrophoretic separation of a protein sample under non-reducing conditions, the gel is incubated in a suitable buffer to allow active proteases to digest the embedded substrate. nih.govpnas.org The areas of enzymatic activity are then visualized, often as clear bands against a stained background. pnas.org

While gelatin zymography, which uses gelatin as the substrate, is common for detecting gelatinolytic proteases like matrix metalloproteinases, fluorogenic substrates can also be employed for more specific protease detection. nih.govpnas.orgnih.gov In this variation, a fluorogenic peptide substrate like this compound is included in the polyacrylamide gel. nih.govgoogle.com Following electrophoresis and a washing step to remove SDS and allow for protein renaturation, the gel is incubated to facilitate enzymatic cleavage of the substrate. nih.gov The resulting fluorescence, indicative of protease activity, can then be visualized under UV light.

This technique has been applied to study the activity of proteases like matriptase. google.com For instance, the activity of matriptase has been analyzed using zymography with the fluorogenic substrate Boc-Gln-Ala-Arg-AMC. google.com While direct zymography applications with this compound are less commonly detailed, the principle remains the same: it can be used to identify proteases that specifically cleave this peptide sequence within a complex sample.

Methodological Considerations in this compound Assay Design and Performance

Effects of Organic Solvents (e.g., Dimethyl Sulfoxide (B87167), DMSO) on Enzyme Kinetics with this compound

Fluorogenic substrates like this compound often require an organic solvent, such as dimethyl sulfoxide (DMSO), for initial solubilization before being used in aqueous assay buffers. frontiersin.orguts.edu.au However, the concentration of DMSO in the final assay mixture can significantly impact enzyme kinetics. frontiersin.orgscispace.com

In studies of extracellular proteolytic enzyme activities in seawater, the effect of different DMSO concentrations on trypsin-type activity was investigated using this compound as a substrate. frontiersin.orgscispace.com It was observed that at lower substrate concentrations, the hydrolysis rate was higher in 2% DMSO compared to 10% DMSO. frontiersin.orgscispace.com Conversely, at higher substrate concentrations, the rates in both 2% and 10% DMSO were similar. frontiersin.orgscispace.com Further analysis of the Michaelis plot suggested that 10% DMSO may act as a competitive inhibitor for the dissolved trypsin-type enzyme when using this compound. frontiersin.orgscispace.com

The presence of DMSO can also have toxic effects on microbial cells, which could indirectly affect the measurement of extracellular enzyme activities. frontiersin.orgscispace.com Therefore, it is crucial to minimize the final concentration of organic solvents in the assay mixture to avoid these potential artifacts and ensure accurate kinetic measurements. frontiersin.org

Table 1: Effect of DMSO Concentration on Trypsin-Type Activity with this compound

Strategies for Minimizing Adsorption Effects in this compound Assay Plates

The adsorption of both enzymes and substrates to the surface of microplate wells can lead to a significant underestimation of enzyme activity. frontiersin.orgscispace.com This is a critical consideration in assay design, particularly when working with low concentrations of biomolecules.

In a study comparing enzyme assays performed in regular polystyrene microplates versus low protein binding microplates, a notable difference in the measured trypsin-type activity was observed using this compound. frontiersin.orgscispace.com The maximum velocity (Vmax) of the reaction was significantly lower in the regular polystyrene plates compared to the low protein binding plates, suggesting that a substantial amount of the enzyme had adsorbed to the surface of the regular plates. frontiersin.orgscispace.com

Furthermore, the Michaelis constant (Km) was also found to be different between the two plate types. frontiersin.orgscispace.com This discrepancy suggests that the substrate, this compound, also adsorbs to the regular polystyrene surface, leading to a lower effective substrate concentration than anticipated. frontiersin.orgscispace.com

To mitigate these adsorption effects, the use of low protein binding microplates is a highly recommended strategy. These plates are specifically treated to reduce the non-specific binding of proteins and other molecules, thereby ensuring that the concentrations of both enzyme and substrate in the solution remain closer to the intended values, leading to more accurate and reliable kinetic measurements.

Table 2: Comparison of Kinetic Parameters for this compound Hydrolysis in Different Microplates

Importance of this compound Purity for Accurate Enzymatic Characterization

The purity of the fluorogenic substrate is paramount for obtaining accurate and reproducible results in enzymatic assays. Impurities in a substrate preparation can interfere with the assay in several ways. They might act as inhibitors or alternative substrates for the enzyme, or they could contribute to the background fluorescence, leading to erroneous measurements of enzyme activity.

For a substrate like this compound, high purity, often specified as ≥90% or higher by HPLC, is crucial. Commercially available batches of this substrate are typically analyzed for purity, and information regarding the level of any detectable impurities is often provided. peptanova.de For instance, some suppliers may state that the amount of contamination detectable by HPLC is less than 2%. peptanova.de

Ensuring the use of a high-purity substrate is a fundamental aspect of quality control in enzymatic research. It minimizes the risk of artifacts and ensures that the observed kinetic parameters (Km and kcat) accurately reflect the interaction between the enzyme and the intended substrate. Researchers should always consider the purity of this compound when designing experiments and interpreting results to ensure the scientific validity of their findings.

Biological and Biomedical Research Applications of Boc Leu Ser Thr Arg Mca

Elucidating Protease Function in Coagulation Pathways using Boc-Leu-Ser-Thr-Arg-MCA

This compound is instrumental in studying the intricate cascade of enzymatic reactions that govern blood clotting. Its specificity for certain coagulation factors allows researchers to dissect their roles in hemostasis.

Studies on Vitamin K-Dependent Blood Coagulation Factors with this compound

The synthesis of this compound was a significant development for the study of vitamin K-dependent coagulation factors, particularly Protein C. nih.govresearchgate.net Protein C is a zymogen that, upon activation, plays a crucial anticoagulant role by inactivating Factors Va and VIIIa. nih.gov Prior to the development of this substrate, a specific and sensitive method for assaying activated Protein C (APC) was lacking. nih.gov

Researchers identified this compound as a highly effective substrate for bovine APC after screening numerous fluorogenic peptides. nih.gov This substrate allows for a straightforward and precise measurement of Protein C activity during its purification process. nih.govscispace.com The optimal conditions for this assay were determined to be at a pH of 8.5, with the presence of 0.1 M NaCl and 1 mM CaCl2. nih.gov The kinetic parameters for the hydrolysis of this compound by bovine APC were calculated, providing a deeper understanding of the enzyme-substrate interaction. nih.gov

Table 1: Kinetic and Optimal Conditions for Bovine Activated Protein C with this compound

| Parameter | Value | Reference |

|---|---|---|

| Km | 3.3 x 10-4 M | nih.gov, |

| kcat | 8.4 s-1 | nih.gov, |

| Optimal pH | 8.5 | nih.gov, |

| Required NaCl | 0.1 M | nih.gov, |

| Required CaCl2 | 1 mM | nih.gov, |

Analysis of Activated Protein C Activity in Hemostasis Research using this compound

The application of this compound extends to broader hemostasis research, enabling the detailed analysis of APC activity in various contexts. For instance, it has been used to determine the concentration of APC in studies investigating the initiation of blood clotting. nih.gov In experiments involving reconstituted phospholipid bilayers with thrombomodulin, this substrate was used to measure the rate of protein C activation by thrombin. nih.gov This allows for the quantification of APC production, providing insights into the anticoagulant activity of surfaces like endothelial cells. nih.gov

The substrate's utility is further highlighted in studies comparing the effects of different compounds on coagulation. For example, it has been employed to assess how certain molecules modulate the generation of APC on endothelial cells, a key aspect of the negative regulation of blood coagulation. researchgate.net

Investigating Proteolytic Processes in Cellular and Molecular Biology with this compound

Beyond the coagulation cascade, this compound serves as a tool to investigate fundamental proteolytic processes within cells.

Role of this compound in Studies of Proteasome Regulation and Function

This compound is commonly used to measure the trypsin-like activity of the proteasome, a multi-catalytic protease complex responsible for protein degradation. portlandpress.com Studies have shown that the hydrolysis of this substrate by the proteasome can be affected by various factors, including oxidative stress. portlandpress.comgrafiati.com For instance, metal-catalyzed oxidation can inactivate the trypsin-like activity of the active form of the multicatalytic proteinase (MCP), also known as the 20S proteasome. portlandpress.comgrafiati.com Conversely, this activity can be increased when the MCP is in its latent form. portlandpress.comgrafiati.com

Furthermore, research has demonstrated that heat-shock protein 90 (Hsp90) can protect the trypsin-like activity of the proteasome from oxidative inactivation. portlandpress.com This highlights the role of this compound in elucidating the complex regulatory mechanisms of the proteasome.

Insights into Protein Degradation Pathways through this compound Hydrolysis

The hydrolysis of this compound provides insights into broader protein degradation pathways. In the context of fungal biology, this substrate has been used to assess proteolytic processing within the secretory pathway of Aspergillus niger. wur.nl While the primary activity in these studies was often associated with other substrates, the use of this compound contributed to a more comprehensive understanding of the different proteases involved. wur.nl

Environmental and Ecological Protease Studies utilizing this compound

The application of this compound extends to environmental and ecological research, where it is used to study the activity of extracellular proteases. In marine environments, proteases play a crucial role in the biodegradation of proteins. researchgate.net this compound has been employed as a trypsin substrate to measure the activity of trypsin-like enzymes produced by marine bacteria. jst.go.jpnih.gov

Studies have used this substrate to investigate the induction of extracellular protease production in marine bacterial species in response to different organic materials. jst.go.jpnih.gov For example, while aminopeptidase (B13392206) activities were often elevated in the presence of peptides, trypsin-like activities, as measured by the hydrolysis of this compound, did not show significant changes under the tested conditions. nih.gov This substrate has also been used in broader surveys of potential proteolytic activity in coastal seawater, contributing to our understanding of microbial enzymatic activity in these ecosystems. d-nb.info

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | tert-Butoxycarbonyl-L-leucyl-L-seryl-L-threonyl-L-arginine-4-methylcoumaryl-7-amide |

| APC | Activated Protein C |

| Hsp90 | Heat shock protein 90 |

| MCP | Multicatalytic Proteinase |

| Boc-Asp(OBzl)-Pro-Arg-MCA | t-butyloxycarbonyl-β-benzyl-L-aspartyl-L-prolyl-L-arginine-4-methyl-coumaryl-7-amide |

| Leu-MCA | L-leucine 4-methylcoumaryl-7-amide |

| Ala-MCA | L-alanine 4-methylcoumaryl-7-amide |

| Boc-Phe-Ser-Arg-MCA | tert-Butoxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide |

| Suc-Ala-Ala-Pro-Phe-MCA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-methylcoumaryl-7-amide |

| Suc-Leu-Leu-Val-Tyr-MCA | Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine 4-methylcoumaryl-7-amide |

| Boc-Gln-Arg-Arg-MCA | tert-Butoxycarbonyl-L-glutaminyl-L-arginyl-L-arginine 4-methylcoumaryl-7-amide |

| Boc-Leu-Arg-Arg-MCA | tert-Butoxycarbonyl-L-leucyl-L-arginyl-L-arginine 4-methylcoumaryl-7-amide |

| Boc-Leu-Lys-Arg-MCA | tert-Butoxycarbonyl-L-leucyl-L-lysyl-L-arginine 4-methylcoumaryl-7-amide |

| Bz-Arg-MCA | Benzoyl-L-arginine 4-methylcoumaryl-7-amide |

| Boc-Val-Leu-Lys-MCA | tert-Butoxycarbonyl-L-valyl-L-leucyl-L-lysine 4-methylcoumaryl-7-amide |

| Boc-Gln-Ala-Arg-MCA | tert-Butoxycarbonyl-L-glutaminyl-L-alanyl-L-arginine 4-methylcoumaryl-7-amide |

| Boc-Glu(OBzl)-Ala-Arg-MCA | tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester-L-alanyl-L-arginine 4-methylcoumaryl-7-amide |

| Boc-Leu-Thr-Arg-MCA | tert-Butoxycarbonyl-L-leucyl-L-threonyl-L-arginine 4-methylcoumaryl-7-amide |

| Z-Phe-Arg-MCA | Carbobenzoxy-L-phenylalanyl-L-arginine 4-methylcoumaryl-7-amide |

| Boc-Glu-Lys-Lys-MCA | tert-Butoxycarbonyl-L-glutamyl-L-lysyl-L-lysine 4-methylcoumaryl-7-amide |

| Boc-Arg-Val-Arg-Arg-MCA | tert-Butoxycarbonyl-L-arginyl-L-valyl-L-arginyl-L-arginine 4-methylcoumaryl-7-amide |

| Pyr-Arg-Thr-Lys-Arg-MCA | Pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginine 4-methylcoumaryl-7-amide |

| Z-Arg-Arg-MCA | Carbobenzoxy-L-arginyl-L-arginine 4-methylcoumaryl-7-amide |

Assessment of Extracellular Protease Activity in Aquatic Ecosystems using this compound

This compound serves as a key analytical tool for studying the role of extracellular enzymes in marine ecosystems. ehime-u.ac.jp It is specifically used as a substrate to detect and quantify the activity of trypsin-like endopeptidases, which are crucial for the breakdown of high-molecular-weight proteins into smaller peptides. nih.gov This initial hydrolysis step is a vital part of the marine nitrogen cycle, making its measurement essential for understanding nutrient dynamics. ehime-u.ac.jp

Research conducted in coastal surface seawater has utilized this compound alongside other substrates to characterize the spectrum of proteolytic activities. researchgate.netd-nb.info These studies have revealed that endopeptidase activities, such as those measured by the hydrolysis of this compound, are significant components of the total proteolytic activity in these environments. researchgate.net

A notable finding from these ecological studies is the distribution of enzyme activity between different physical fractions in seawater. Investigations have shown that a substantial portion of trypsin-like activity, as measured with this compound, is often found in the dissolved fraction (<0.2 µm) of seawater, rather than being associated with microbial cells. int-res.com In one study, the contribution of the dissolved fraction to the hydrolysis of this substrate was significantly higher than for aminopeptidase substrates, suggesting that free-floating, dissolved endopeptidases play a crucial role in marine biogeochemical processes. int-res.com

| Substrate | Target Enzyme Type | Primary Location of Hydrolytic Activity |

|---|---|---|

| This compound | Trypsin-like | Dissolved Fraction (50-60%) |

| Suc-Leu-Leu-Val-Tyr-MCA | Chymotrypsin-like | Dissolved Fraction (40-80%) |

| Leu-MCA | Leucine-aminopeptidase | Cell-Associated Fractions (70-90%) |

Characterization of Proteases from Marine Bacterial Isolates with this compound

In addition to broad ecosystem assessments, this compound is instrumental in characterizing the specific enzymatic capabilities of isolated marine bacteria. nih.gov The substrate is used in laboratory assays to profile the extracellular proteases produced by different bacterial strains, helping to elucidate their ecological roles and metabolic strategies. nih.govresearchgate.net

Studies on putrefactive marine bacteria, such as Shewanella putrefaciens and Alteromonas haloplanktis, have employed a range of fluorogenic substrates to compare their protease specificities. oup.com Alteromonas haloplanktis was found to produce a high level of trypsin-like enzyme activity, showing a preference for substrates including this compound. oup.com This indicates its capacity to degrade a variety of proteins in its environment. oup.com

Similarly, when examining protease production in other marine isolates, this compound is used as a standard indicator for trypsin-type activity. nih.gov In some experimental setups, certain bacterial strains showed elevated aminopeptidase activity under specific nutrient conditions, while trypsin-like activity measured with this compound remained at baseline levels, demonstrating the differential regulation of enzyme production. nih.gov In the characterization of a fibrinolytic enzyme from Bacillus subtilis, this compound was used to test substrate specificity, where it showed moderate hydrolysis compared to other substrates, helping to classify the enzyme as a subtilisin-like serine protease. nii.ac.jp

| Bacterial Species | Enzyme Type | Relative Hydrolysis of this compound | Reference |

|---|---|---|---|

| Alteromonas haloplanktis | Trypsin-like | High | oup.com |

| Bacillus subtilis CIR 110 | Serine Protease (Subtilisin-like) | Moderate | nii.ac.jp |

| Photobacterium sp. | Trypsin-like | Low / No change from baseline | nih.gov |

Development of Research Probes and Tools using this compound

Beyond its direct use in environmental assays, the principles behind this compound contribute to the broader development of sophisticated chemical tools for research.

Utility in Peptide Synthesis for Research Purposes Involving this compound Derivatives

The synthesis of fluorogenic peptide substrates like this compound is a key application of solid-phase peptide synthesis (SPPS). researchgate.net This methodology allows for the controlled, stepwise assembly of a specific amino acid sequence on a solid resin support. researchgate.net The N-terminus is protected, often by a t-butyloxycarbonyl (Boc) group, while the desired peptide chain is elongated. Finally, the fluorophore (e.g., MCA) is coupled to the C-terminal amino acid, and the completed molecule is cleaved from the resin.

This synthetic versatility is crucial for creating a wide array of research probes. By modifying the peptide sequence, researchers can develop substrates for a vast range of different proteases. The successful synthesis and application of numerous arginine-containing peptide-MCA substrates for enzymes like thrombin, factor Xa, and kallikreins demonstrates the power of this approach. researchgate.net The synthesis of this compound itself is an example of this process, yielding a tool that has been successfully applied to assays for enzymes like activated protein C. researchgate.netpeptanova.depeptide.co.jp The ability to create derivatives of this compound by altering the peptide sequence or the protecting group allows for the fine-tuning of substrates for enhanced specificity or for targeting entirely new enzymes in various research contexts.

Application as Fluorescent Probes for Protein Interactions utilizing this compound

This compound functions as a classic example of a peptide-based fluorescent probe. beilstein-journals.org These probes are designed with a specific peptide sequence that acts as a recognition element for a target biomolecule, and an integrated fluorophore that serves as a reporter. beilstein-journals.org The interaction between the probe and its target, in this case, the enzymatic cleavage of the peptide, leads to a change in the fluorescence signal, allowing for detection and quantification. beilstein-journals.org

The compound is a well-established fluorogenic substrate for activated protein C, a crucial enzyme in the regulation of blood coagulation. peptanova.depeptide.co.jp It is also used as a substrate for assaying the activity of the proteasome and trypsin. peptanova.de In these applications, the rate of fluorescent signal increase is directly proportional to the activity of the enzyme, providing a sensitive and continuous method for monitoring the protein's function. The design of such probes, where a specific amino acid sequence (Leu-Ser-Thr-Arg) directs the molecule to a particular protease, is a fundamental strategy in developing tools to study protein interactions in complex biological systems.

Comparative Analysis of Boc Leu Ser Thr Arg Mca with Other Protease Substrates

Distinguishing Boc-Leu-Ser-Thr-Arg-MCA Specificity from Aminopeptidase (B13392206) Substrates (e.g., Leu-MCA, Ala-MCA)

A primary distinction in protease assays is between endopeptidases, which cleave internal peptide bonds, and exopeptidases, which cleave amino acids from the ends of a peptide chain. This compound is engineered for endopeptidase assessment, a specificity that fundamentally separates it from aminopeptidase substrates like Leu-MCA and Ala-MCA. nih.govjst.go.jp

Aminopeptidases are exopeptidases that catalyze the removal of single amino acids from the free N-terminus of a peptide or protein. Substrates such as L-Leucine-MCA (Leu-MCA) and L-Alanine-MCA (Ala-MCA) consist of a single amino acid linked to the MCA fluorophore. nih.govcaymanchem.com Upon cleavage of the N-terminal amino acid by an aminopeptidase, the free AMC group is released, generating a fluorescent signal. caymanchem.com These substrates are therefore used to specifically quantify aminopeptidase activity. nih.govnih.govrhhz.net

In stark contrast, this compound is designed to be resistant to aminopeptidase activity. The N-terminus of the peptide is protected by a t-butyloxycarbonyl (Boc) group. This "blocking" group prevents aminopeptidases from accessing and cleaving the N-terminal leucine. Consequently, hydrolysis of this compound is restricted to endopeptidases capable of recognizing and cleaving an internal peptide bond, specifically the bond C-terminal to the arginine (Arg) residue. This makes it a substrate for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine or lysine. nih.govint-res.com Studies have confirmed that enzymes that readily hydrolyze Leu-MCA and Ala-MCA show no significant activity towards N-terminally blocked substrates like this compound. rhhz.net

This differential specificity allows researchers to dissect complex proteolytic systems. In environmental or biological samples containing a mixture of proteases, the parallel use of Leu-MCA/Ala-MCA and this compound can distinguish and quantify the relative contributions of aminopeptidase and trypsin-like endopeptidase activities. nih.govresearchgate.netresearchgate.net

Table 1: Specificity Comparison of Protease Substrates

| Substrate | Chemical Structure | Enzyme Class Specificity | Cleavage Mechanism |

| This compound | Blocked Tetrapeptide-MCA | Trypsin-like Endopeptidases nih.gov | Cleaves the peptide bond C-terminal to the Arginine residue. The N-terminal Boc group prevents exopeptidase activity. rhhz.net |

| Leu-MCA | Single Amino Acid-MCA | Aminopeptidases nih.gov | Cleaves the single Leucine residue from the N-terminus, releasing the MCA fluorophore. caymanchem.com |

| Ala-MCA | Single Amino Acid-MCA | Aminopeptidases nih.gov | Cleaves the single Alanine residue from the N-terminus, releasing the MCA fluorophore. |

Comparative Kinetic Studies with Alternative Trypsin-like Substrates (e.g., Boc-Phe-Ser-Arg-MCA, Boc-LRR-AMC) against this compound

Within the category of substrates for trypsin-like enzymes, the specific peptide sequence is a critical determinant of cleavage efficiency and selectivity for different proteases. Comparing the kinetic parameters (Kₘ and Vₘₐₓ or kcat) of this compound with other trypsin-like substrates reveals nuances in enzyme preference.

Kinetic studies in marine microbial environments have directly compared the hydrolysis of this compound and Boc-Phe-Ser-Arg-MCA. frontiersin.org In one such study, the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal reaction velocity and is an inverse measure of enzyme-substrate affinity, was determined. The Kₘ for the hydrolysis of this compound was 8.4 ± 0.4 μM, whereas the Kₘ for Boc-Phe-Ser-Arg-MCA was 17.9 ± 1.6 μM. frontiersin.org The lower Kₘ value for this compound indicates a higher affinity of the naturally occurring trypsin-type enzymes in that sample for this substrate compared to Boc-Phe-Ser-Arg-MCA. frontiersin.org Furthermore, the maximal velocity (Vₘₐₓ) was higher for this compound (147.4 ± 2.5 nmol L⁻¹ h⁻¹) compared to Boc-Phe-Ser-Arg-MCA (131.8 ± 4.6 nmol L⁻¹ h⁻¹), suggesting it is also more efficiently turned over. frontiersin.org

Another relevant substrate for trypsin-like activity is Boc-Leu-Arg-Arg-MCA (Boc-LRR-AMC). This substrate is frequently employed to measure the trypsin-like activity of the 20S proteasome, a multi-catalytic protease complex. researchgate.netplos.orgubpbio.com The sequence, with two adjacent arginine residues, is efficiently recognized and cleaved by the β2 subunit of the proteasome. ubpbio.comnih.gov While both Boc-LSTR-MCA and Boc-LRR-AMC are substrates for trypsin-like proteases, their differing peptide sequences confer distinct selectivities. For instance, Boc-LSTR-MCA is also a known substrate for activated protein C, an important enzyme in the coagulation cascade. peptanova.de The choice between these substrates depends on the specific enzyme or proteolytic system under investigation. An enzyme that efficiently cleaves Boc-LSTR-MCA may not cleave Boc-LRR-AMC with the same efficiency, and vice-versa, reflecting the importance of amino acids at positions P2, P3, and P4 (the residues N-terminal to the cleavage site) for substrate recognition.

Table 2: Comparative Kinetic Parameters of Trypsin-like Substrates

| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol L⁻¹ h⁻¹) | Reference |

| This compound | Seawater Proteases | 8.4 ± 0.4 | 147.4 ± 2.5 | frontiersin.org |

| Boc-Phe-Ser-Arg-MCA | Seawater Proteases | 17.9 ± 1.6 | 131.8 ± 4.6 | frontiersin.org |

| This compound | Activated Protein C | 330 | kcat = 8.4 s⁻¹ |

Note: Vₘₐₓ and kcat are related but distinct parameters and depend on enzyme concentration. Direct comparison should be made with caution.

Integration of this compound with Orthogonal Substrates for Comprehensive Protease Profiling

Modern enzymology often requires understanding the activity of multiple proteases acting in concert within a complex biological sample. This has led to the development of protease profiling and multiplexed assays, where a panel of fluorogenic substrates is used to generate a "fingerprint" of the proteolytic activity present. reactionbiology.comnih.gov In this context, this compound serves as a key component of a larger toolkit.

The principle of comprehensive protease profiling relies on the use of orthogonal substrates—substrates that are selective for different classes of proteases. nih.gov A typical panel might include:

This compound: To measure trypsin-like endopeptidase activity. int-res.com

Leu-MCA or Ala-MCA: To measure aminopeptidase activity. int-res.com

Suc-Ala-Ala-Pro-Phe-MCA or Suc-Leu-Leu-Val-Tyr-MCA: To measure chymotrypsin-like endopeptidase activity, which cleaves after large hydrophobic residues. int-res.comresearchgate.net

By incubating a sample with this array of substrates in parallel, researchers can simultaneously quantify the activity of distinct protease classes. int-res.comresearchgate.net This approach provides a much richer dataset than using a single substrate, revealing the complexity of the "protease web." nih.gov For example, this strategy has been used to characterize the different types of extracellular protease activities in marine ecosystems and to differentiate the enzymatic profiles of various bacterial strains. nih.govint-res.com

The integration of this compound into such panels is crucial for its ability to specifically report on the activity of trypsin-like enzymes, which are involved in numerous physiological and pathological processes. The development of methods for high-throughput screening and multiplexed analysis, including those using advanced techniques like element-tagged substrates and mass spectrometry, further enhances the power of using diverse substrate panels for a complete picture of protease activity. nih.govbiorxiv.org

Q & A

Q. What are the standard protocols for synthesizing Boc-Leu-Ser-Thr-Arg-MCA and ensuring its purity for enzymatic assays?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. After deprotection and cleavage, the peptide is purified via reverse-phase HPLC, with purity verified by analytical HPLC (>95%) and identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Critical steps include optimizing coupling efficiency for arginine (due to steric hindrance) and ensuring complete Boc-group removal. Characterization should include NMR for structural validation .

Q. How is this compound utilized in fluorometric assays to measure protease activity?

The peptide acts as a fluorogenic substrate: protease cleavage releases 7-amino-4-methylcoumarin (AMC), detected at excitation/emission wavelengths of 380/460 nm. Assay conditions (e.g., 25 mM Tris-HCl buffer, pH 8.0, 37°C) must maintain enzyme stability. Kinetic parameters (Km, Vmax) are derived from initial velocity measurements using varying substrate concentrations (e.g., 1–100 μM). Include controls without enzyme to account for auto-hydrolysis .

Advanced Research Questions

Q. What experimental design strategies mitigate variability in this compound-based assays when comparing enzyme isoforms?

Variability arises from differences in enzyme purity, substrate solubility, and fluorescence quenching. Strategies:

- Pre-incubate substrate in assay buffer to stabilize fluorescence.

- Normalize activity using a reference enzyme (e.g., commercial trypsin).

- Use internal standards (e.g., a non-cleavable fluorescent analog) to correct for instrument drift. Statistical analysis (ANOVA with post-hoc tests) should account for batch effects and technical replicates .

Q. How can conflicting kinetic data (e.g., divergent Km values) from this compound studies be systematically resolved?

Contradictions often stem from assay conditions (e.g., ionic strength, temperature) or enzyme source (recombinant vs. native). To reconcile:

- Conduct a meta-analysis of published protocols, controlling for variables like buffer composition (Table 1).

- Validate findings using orthogonal methods (e.g., FRET-based substrates).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity .

Table 1: Comparison of Assay Conditions Impacting Km Values

| Study | Buffer (pH) | [NaCl] (mM) | Temperature (°C) | Reported Km (μM) |

|---|---|---|---|---|

| A | Tris (8.0) | 0 | 25 | 12.5 ± 1.2 |

| B | HEPES (7.5) | 150 | 37 | 8.3 ± 0.9 |

Q. What methodologies optimize this compound stability in long-term kinetic studies?

Substrate degradation (e.g., via oxidation or hydrolysis) can skew results. Solutions:

Q. How do researchers address fluorescence interference (e.g., inner-filter effects) in high-throughput this compound screens?

Inner-filter effects from colored compounds are minimized by:

- Diluting test compounds below absorbance thresholds at 380 nm.

- Using microplate readers with monochromators (vs. filters) for precise wavelength selection.

- Applying correction formulas (e.g., ) .

Methodological Frameworks

- Reproducibility: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental descriptions, including raw data deposition .

- Data Contradictions: Use systematic reviews to evaluate confounding variables, referencing IUPAC nomenclature standards to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.